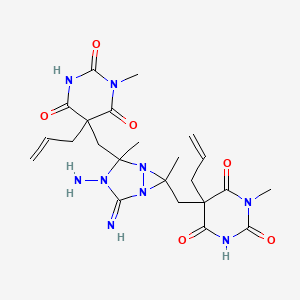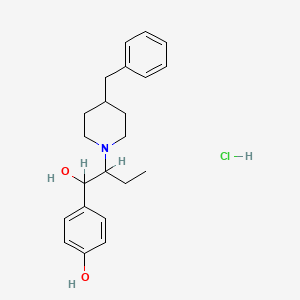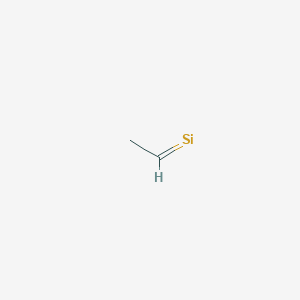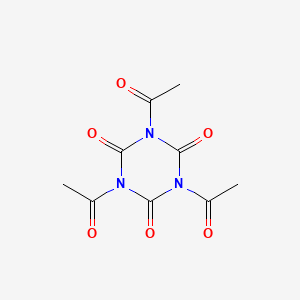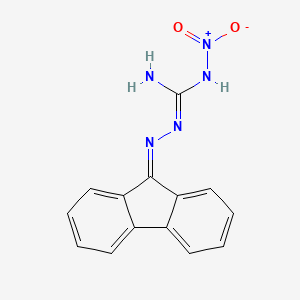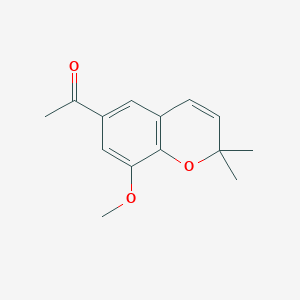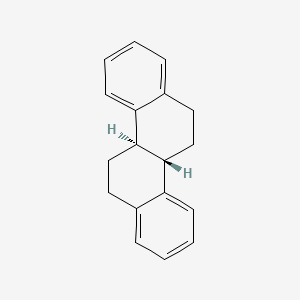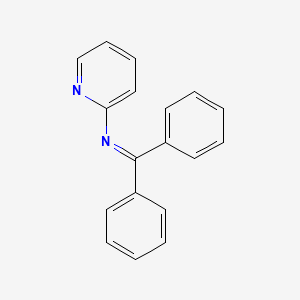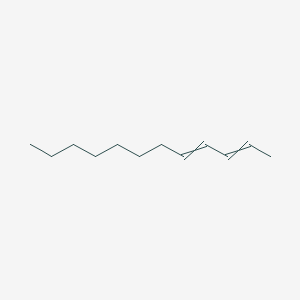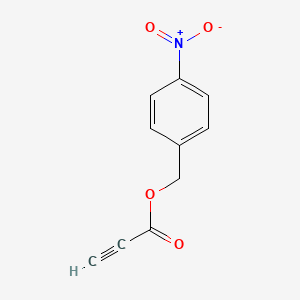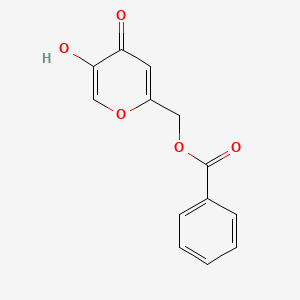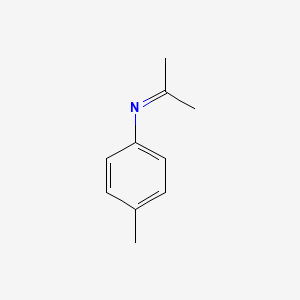
magnesium;decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium decane is a compound formed by the combination of magnesium and decane. Magnesium is a light, silvery-white metal that is highly reactive, especially at high temperatures. Decane is a hydrocarbon with the chemical formula C10H22, commonly found in fuels and solvents. The combination of magnesium and decane results in a compound that has unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium decane can be synthesized through various methods, including the reaction of magnesium with decane under controlled conditions. One common method involves the use of magnesium powder and decane in a solvent, with the reaction being facilitated by heat and a catalyst. The reaction typically takes place at elevated temperatures to ensure complete interaction between the magnesium and decane molecules.
Industrial Production Methods
In industrial settings, magnesium decane is produced using large-scale reactors where magnesium and decane are combined under controlled conditions. The process involves the careful monitoring of temperature, pressure, and reaction time to ensure the desired product is obtained. The use of catalysts and solvents can enhance the efficiency of the reaction and improve the yield of magnesium decane.
Chemical Reactions Analysis
Types of Reactions
Magnesium decane undergoes various chemical reactions, including:
Oxidation: Magnesium decane can react with oxygen to form magnesium oxide and decane derivatives.
Reduction: The compound can be reduced under specific conditions to yield magnesium and decane.
Substitution: Magnesium decane can participate in substitution reactions where one or more hydrogen atoms in decane are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of magnesium decane include oxygen, hydrogen, and various catalysts. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of magnesium decane include magnesium oxide, decane derivatives, and substituted decane compounds. These products have various applications in different fields, including chemistry and industry.
Scientific Research Applications
Magnesium decane has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its role in biochemical reactions.
Medicine: Investigated for its potential therapeutic applications and effects on human health.
Industry: Utilized in the production of fuels, solvents, and other industrial products.
Mechanism of Action
The mechanism of action of magnesium decane involves its interaction with various molecular targets and pathways. Magnesium ions play a crucial role in many biochemical processes, including enzyme activation and stabilization of cellular structures. Decane, as a hydrocarbon, can interact with lipid membranes and affect their properties. The combination of magnesium and decane results in a compound that can influence multiple pathways and targets in biological systems.
Comparison with Similar Compounds
Magnesium decane can be compared with other similar compounds, such as:
Magnesium oxide: A compound formed by the reaction of magnesium with oxygen, used in various industrial and medical applications.
Magnesium sulfate: A compound used in medicine and industry, known for its therapeutic properties.
Decane derivatives: Compounds formed by the substitution of hydrogen atoms in decane with other atoms or groups, used in various chemical and industrial processes.
Magnesium decane is unique due to its combination of magnesium and decane, resulting in properties and applications that differ from those of its individual components and other similar compounds.
Properties
CAS No. |
31500-43-3 |
|---|---|
Molecular Formula |
C20H42Mg |
Molecular Weight |
306.9 g/mol |
IUPAC Name |
magnesium;decane |
InChI |
InChI=1S/2C10H21.Mg/c2*1-3-5-7-9-10-8-6-4-2;/h2*1,3-10H2,2H3;/q2*-1;+2 |
InChI Key |
CLEQRZWWQRLJAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC[CH2-].CCCCCCCCC[CH2-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



